molecular formula C16H16O4 B14587033 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one CAS No. 61419-03-2

3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one

Cat. No.: B14587033
CAS No.: 61419-03-2
M. Wt: 272.29 g/mol
InChI Key: FFGIIHUXQYPQRK-UHFFFAOYSA-N
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Description

3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to an anthracene backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable anthracene derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 3 and 8 positions using reagents such as hydrogen peroxide or other oxidizing agents.

    Methoxylation: Introduction of a methoxy group at the 9 position using methanol and an acid catalyst.

    Methylation: Introduction of a methyl group at the 6 position using methyl iodide and a base.

    Reduction: Reduction of the anthracene ring to form the dihydroanthracene structure using hydrogen gas and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be further reduced to form tetrahydro derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammation or cancer progression.

    Signal Transduction: It may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,8-Dihydroxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the methoxy group at the 9 position.

    9-Methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one: Lacks the hydroxyl groups at the 3 and 8 positions.

    3,8-Dihydroxy-9-methoxy-3,4-dihydroanthracen-1(2H)-one: Lacks the methyl group at the 6 position.

Uniqueness

The presence of both hydroxyl and methoxy groups, along with the methyl group, makes 3,8-Dihydroxy-9-methoxy-6-methyl-3,4-dihydroanthracen-1(2H)-one unique

Properties

CAS No.

61419-03-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3,8-dihydroxy-9-methoxy-6-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C16H16O4/c1-8-3-9-5-10-6-11(17)7-13(19)15(10)16(20-2)14(9)12(18)4-8/h3-5,11,17-18H,6-7H2,1-2H3

InChI Key

FFGIIHUXQYPQRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)OC

Origin of Product

United States

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